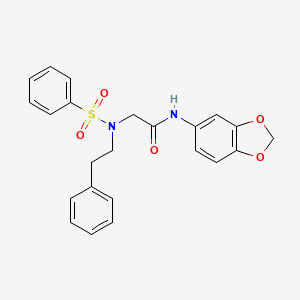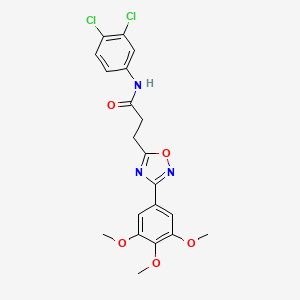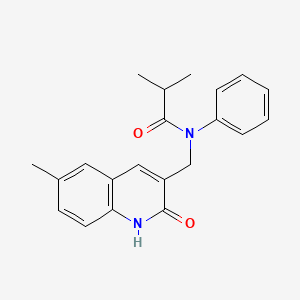
N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a benzodioxole ring, a phenylethyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Phenylethyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Introduction of the Phenylsulfonyl Group: This can be done using sulfonyl chloride in the presence of a base.
Formation of the Glycinamide Backbone: This step might involve the reaction of glycine with the previously formed intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzodioxole ring and phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring and phenylsulfonyl group could play crucial roles in binding to molecular targets, while the glycinamide backbone might influence the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)glycinamide: Lacks the phenylsulfonyl group.
N-1,3-benzodioxol-5-yl-N~2~-(phenylsulfonyl)glycinamide: Lacks the phenylethyl group.
N-1,3-benzodioxol-5-ylglycinamide: Lacks both the phenylethyl and phenylsulfonyl groups.
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups (benzodioxole, phenylethyl, and phenylsulfonyl) attached to the glycinamide backbone. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-23(24-19-11-12-21-22(15-19)30-17-29-21)16-25(14-13-18-7-3-1-4-8-18)31(27,28)20-9-5-2-6-10-20/h1-12,15H,13-14,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAHVDXBJAIXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{5-[(2,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide](/img/structure/B7703435.png)
![1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-2-methylpiperidine](/img/structure/B7703441.png)
![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)
![N,N-dimethyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7703464.png)
![5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)
![4-[3-(morpholin-4-yl)-3-oxopropyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B7703471.png)

![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)

![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide](/img/structure/B7703523.png)

![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7703540.png)
